Radiprodil dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1204354-40-4 |

|---|---|

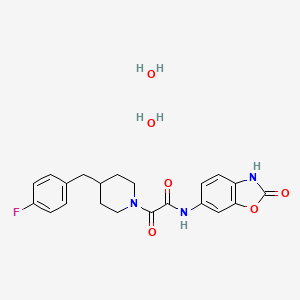

Molecular Formula |

C21H24FN3O6 |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide;dihydrate |

InChI |

InChI=1S/C21H20FN3O4.2H2O/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17;;/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28);2*1H2 |

InChI Key |

FOQSBLBAJDFAEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Radiprodil Dihydrate: A Deep Dive into its Function as a Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. By binding to a site distinct from the glutamate and glycine agonist binding sites, radiprodil reduces the channel's open probability, thereby attenuating excessive glutamatergic neurotransmission. This mechanism holds significant therapeutic potential for various neurological disorders characterized by NMDA receptor overactivity, including certain forms of epilepsy and neurodevelopmental disorders. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and experimental workflows.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The diverse family of GluN2 subunits (A-D) imparts distinct pharmacological and biophysical properties to the receptor complex.

Radiprodil is a potent and selective negative allosteric modulator that preferentially targets NMDA receptors containing the GluN2B subunit.[1] As an allosteric modulator, it does not compete with the endogenous agonists, glutamate and glycine, but instead binds to a distinct site on the receptor complex, leading to a conformational change that reduces the ion channel's activity.[2] This offers a more nuanced approach to modulating NMDA receptor function compared to competitive antagonists or channel blockers, potentially leading to a better therapeutic window and fewer side effects. Radiprodil has shown promise in preclinical models and is under investigation for the treatment of conditions such as GRIN-related disorders and infantile spasms.[3][4]

Physicochemical Properties

Radiprodil is administered as a dihydrate, which influences its solid-state properties such as solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀FN₃O₄ · 2H₂O | [5] |

| Solubility | DMSO: 79 mg/mL (198.79 mM) | [5] |

| Storage | 3 years at -20°C (powder) | [5] |

Pharmacological Data

In Vitro Pharmacology

The in vitro activity of radiprodil has been characterized through various assays to determine its binding affinity and functional potency at the GluN2B-containing NMDA receptor.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC₅₀ | 8 nM | - | NMDA receptor antagonist assay | [6] |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of radiprodil in animal models of seizures.

| Parameter | Value | Species/Model | Endpoint | Reference |

| ED₅₀ | 2.1 mg/kg | Mouse | Audiogenic seizure model (protection against generalized clonic convulsions) | [3] |

Pharmacokinetics in Humans

The pharmacokinetic profile of radiprodil has been evaluated in healthy adult volunteers following a single oral dose of a 30 mg suspension.

| Parameter | Geometric Mean (or Median) | Unit | Reference |

| AUCinf | 2042 | h*ng/mL | [3] |

| Cmax | 89.4 | ng/mL | [3] |

| t½ | 15.8 | h | [3] |

| tmax | 4 | h | [3] |

Mechanism of Action

Radiprodil exerts its effect as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor. It binds to a site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).[2][7] This binding event stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening in response to agonist binding. This leads to a decrease in calcium influx through the channel, mitigating the downstream effects of excessive glutamatergic signaling.

Signaling Pathway Diagram

Caption: Radiprodil's negative allosteric modulation of the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like radiprodil for the NMDA receptor.

Materials:

-

Cell membranes expressing the target NMDA receptor subtype.

-

Radiolabeled ligand (e.g., [³H]-ifenprodil).

-

Unlabeled radiprodil.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled radiprodil.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the different concentrations of radiprodil.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of radiprodil that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9][10][11][12]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)

This protocol describes the general methodology for assessing the functional effects of radiprodil on NMDA receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding GluN1 and GluN2B subunits.

-

Microinjection setup.

-

Two-electrode voltage clamp rig.

-

Recording solution (e.g., containing NaCl, KCl, MgCl₂, CaCl₂, HEPES).

-

Agonist solution (recording solution with glutamate and glycine).

-

Radiprodil solutions of varying concentrations.

Procedure:

-

Surgically harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA for the GluN1 and GluN2B subunits and incubate for 2-4 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the NMDA receptors.

-

Once a stable baseline current is established, co-apply different concentrations of radiprodil with the agonist solution.

-

Record the current inhibition at each concentration of radiprodil.

-

Wash out the radiprodil to observe the reversal of the inhibitory effect.

-

Analyze the data to generate a concentration-response curve and determine the IC₅₀ value for radiprodil's inhibition of the NMDA receptor current.[13]

In Vivo Seizure Models

This model assesses the anticonvulsant effects of radiprodil against seizures induced by a high-intensity auditory stimulus.[14][15][16][17][18][19]

Materials:

-

Audiogenic seizure-susceptible mice (e.g., DBA/2 or Frings).

-

Sound-proof chamber equipped with a sound source (e.g., a bell or speaker).

-

Radiprodil formulation for administration (e.g., oral gavage or intraperitoneal injection).

Procedure:

-

Administer radiprodil or vehicle to the mice at various doses.

-

At the time of expected peak drug effect, place each mouse individually into the sound-proof chamber.

-

Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

-

Observe and score the seizure behavior, typically characterized by a sequence of wild running, clonic seizures, and tonic-clonic seizures.

-

The primary endpoint is often the percentage of animals protected from the tonic-clonic seizure component.

-

Calculate the ED₅₀, the dose of radiprodil that protects 50% of the animals from the seizure endpoint.

This chemically-induced seizure model is used to evaluate the efficacy of anticonvulsant compounds like radiprodil.[6][20][21][22]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley).

-

Pentylenetetrazol (PTZ) solution.

-

Radiprodil formulation for administration.

Procedure:

-

Administer radiprodil or vehicle to the rats at various doses.

-

After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, subcutaneously or intraperitoneally).

-

Observe the animals for a set period (e.g., 30 minutes) and record the latency to and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

-

The efficacy of radiprodil can be assessed by its ability to increase the latency to seizure onset or to reduce the severity of the seizures.

Downstream Signaling Pathways

The negative allosteric modulation of GluN2B-containing NMDA receptors by radiprodil is expected to impact downstream signaling cascades that are regulated by calcium influx. These include pathways involved in synaptic plasticity, gene expression, and cell survival. Key signaling molecules that are likely affected include:

-

Calmodulin-dependent protein kinase II (CaMKII): A key mediator of synaptic plasticity.

-

Extracellular signal-regulated kinase (ERK): Involved in cell growth, proliferation, and differentiation.[23][24][25][26]

-

cAMP response element-binding protein (CREB): A transcription factor that plays a critical role in learning, memory, and neuronal survival.[27]

By reducing calcium influx through GluN2B-containing NMDA receptors, radiprodil can potentially dampen the overactivation of these pathways, thereby contributing to its therapeutic effects in conditions of neuronal hyperexcitability.

Logical Relationship of Downstream Effects

Caption: Logical flow from radiprodil's action to its therapeutic effect.

Conclusion

This compound represents a promising therapeutic agent that acts as a selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its distinct mechanism of action offers a targeted approach to dampening neuronal hyperexcitability, which is a hallmark of several neurological disorders. The quantitative pharmacological data and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and seeking to further explore the therapeutic potential of radiprodil and similar compounds. Further research into the downstream signaling effects and continued clinical evaluation will be crucial in fully elucidating the therapeutic utility of this compound.

References

- 1. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiprodil Designated a Breakthrough Therapy for GRIN-Related Neurodevelopmental Disorder - - Practical Neurology [practicalneurology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GRIN2B gain of function mutations are sensitive to radiprodil, a negative allosteric modulator of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 15. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]

- 16. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Generation and Characterization of Three Novel Mouse Mutant Strains Susceptible to Audiogenic Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy [frontiersin.org]

- 19. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2.1. PTZ Model of Seizures [bio-protocol.org]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ERK-MAPK Drives Lamellipodia Protrusion by Activating the WAVE2 Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tumor cell growth inhibition and extracellular signal-regulated kinase (ERK) phosphorylation by novel K vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

Radiprodil Dihydrate: A Targeted Approach for GRIN2B Gain-of-Function Mutations

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of radiprodil dihydrate as a potential therapeutic agent for neurological disorders arising from gain-of-function (GoF) mutations in the GRIN2B gene. Radiprodil, a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, is currently under investigation for its potential to normalize neuronal hyperexcitability associated with these mutations. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and presents visual representations of relevant pathways and workflows.

Introduction: The Challenge of GRIN2B Gain-of-Function Mutations

GRIN2B encodes the GluN2B subunit of the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system. De novo GoF mutations in GRIN2B lead to excessive NMDA receptor activity, resulting in severe and early-onset epileptic encephalopathies.[1][2] These conditions are characterized by a range of debilitating symptoms, including intractable seizures, intellectual disability, movement disorders, and behavioral problems.[3][4] The development of targeted therapies that address the underlying pathophysiology of GRIN2B GoF mutations is a significant unmet medical need.

Mechanism of Action: Radiprodil as a GluN2B-Selective Negative Allosteric Modulator

Radiprodil is an investigational drug that acts as a negative allosteric modulator with high selectivity for the GluN2B subunit of the NMDA receptor.[1][5][6][7] Unlike channel blockers that occlude the ion pore, radiprodil binds to a distinct site on the GluN2B subunit, reducing the probability of channel opening in response to glutamate and glycine binding. This allosteric modulation allows for a more nuanced inhibition of receptor activity, potentially offering a better safety profile compared to non-selective NMDA receptor antagonists.[2][8]

The targeted action of radiprodil is particularly relevant for GRIN2B GoF mutations, as it directly counteracts the enhanced receptor function caused by these genetic variants.[2][8][9] Preclinical studies have demonstrated that radiprodil retains its inhibitory potency on NMDA receptors containing mutated GluN2B subunits, even in cases where the efficacy of non-selective inhibitors is diminished.[2][8]

References

- 1. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grineurope.org [grineurope.org]

- 4. GRIN Therapeutics – Advancing a targeted approach to the treatment of GRIN disorders and other causes of pediatric epilepsy [grintherapeutics.com]

- 5. pharmacokinetics, safety/tolerability, and effect on seizure frequency and behavior of individually titrated radiprodil doses in children with grin-related disorder: top line multicenter study data [aesnet.org]

- 6. neurvati.com [neurvati.com]

- 7. GRIN Therapeutics Receives FDA Breakthrough Therapy Designation for Radiprodil [prnewswire.com]

- 8. GRIN2B gain of function mutations are sensitive to radiprodil, a negative allosteric modulator of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GRIN2B-gain-of-function-mutations-are-sensitive-to-inhibition-by-radiprodil--a-selective-GluN2B-negative-allosteric-modulator [aesnet.org]

Preclinical Profile of Radiprodil Dihydrate for Infantile Spasms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infantile spasms (IS) represent a severe and often drug-resistant epileptic encephalopathy of infancy. Emerging preclinical research has identified Radiprodil dihydrate, a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core preclinical data for Radiprodil in the context of infantile spasms. It details the experimental protocols of key efficacy studies, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. The evidence suggests a potent and age-dependent anticonvulsant effect of Radiprodil, laying the groundwork for its clinical development in this vulnerable patient population.

Introduction

Infantile spasms are a devastating early-life epilepsy characterized by epileptic spasms, a distinctive hypsarrhythmia pattern on electroencephalogram (EEG), and developmental regression.[1] The condition is associated with a multitude of etiologies, but a final common pathway is thought to involve disruptions in cortical development and synaptic function.[1] Standard treatments, such as hormonal therapy and vigabatrin, are not universally effective and carry significant side-effect profiles, highlighting the urgent need for novel therapeutic strategies.[2]

One promising target is the NMDA receptor, a key mediator of excitatory neurotransmission in the central nervous system. The subunit composition of the NMDA receptor changes during development, with the GluN2B subunit being more prominently expressed in the infant brain compared to adults.[2] This developmental expression pattern makes the GluN2B subunit an attractive target for age-specific therapies for infantile spasms.

Radiprodil is a selective negative allosteric modulator of GluN2B-containing NMDA receptors.[2] By binding to a site distinct from the glutamate binding site, Radiprodil reduces the over-activation of these receptors, which is hypothesized to contribute to the pathophysiology of infantile spasms.[3] This guide summarizes the critical preclinical evidence supporting the investigation of Radiprodil for this indication.

Mechanism of Action: Modulation of NMDA Receptor Signaling

Radiprodil exerts its therapeutic effect by selectively targeting the GluN2B subunit of the NMDA receptor. In the developing brain, the heightened expression of GluN2B-containing NMDA receptors contributes to neuronal excitability. Pathological over-activation of these receptors is implicated in the generation of seizures characteristic of infantile spasms. Radiprodil, as a negative allosteric modulator, binds to the GluN2B subunit and reduces the probability of channel opening in response to glutamate binding, thereby dampening excessive neuronal excitation.

Figure 1: Radiprodil's Modulation of the NMDA Receptor Signaling Pathway.

Preclinical Efficacy

The anticonvulsant properties of Radiprodil have been evaluated in rodent models that are relevant to generalized seizures and have shown a notable age-dependent effect, which is particularly relevant for an infantile condition.

Audiogenic Seizure Model in Mice

This model assesses the efficacy of a compound against seizures induced by a high-intensity auditory stimulus.

Experimental Protocol:

-

Animal Model: Adult mice susceptible to audiogenic seizures.[2]

-

Drug Administration: Radiprodil was administered intraperitoneally (i.p.) at various doses.[4]

-

Seizure Induction: Seizures were induced by a high-frequency acoustic stimulus.[5][6][7]

-

Endpoint: The primary endpoint was the dose-dependent protection against generalized clonic convulsions.[2]

Results: Radiprodil demonstrated potent, dose-dependent protection against generalized clonic convulsions in this model.[2]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

The PTZ model is a widely used screening tool for potential anticonvulsant drugs, as PTZ is a GABA-A receptor antagonist that induces generalized seizures.

Experimental Protocol:

-

Animal Model: Male Wistar rats at different postnatal (PN) ages: PN7, PN12, and PN70.[2]

-

Drug Administration: Radiprodil was administered at varying doses.

-

Seizure Induction: Seizures were induced by a subcutaneous (s.c.) injection of a convulsant dose of pentylenetetrazole.[2] While the exact dose used in the Auvin et al. (2020) study is not specified, typical convulsant doses in juvenile rats range from 60 mg/kg to 100 mg/kg.[8][9]

-

Endpoint: The primary endpoint was the protection against the tonic phase of generalized seizures.[2]

Results: Radiprodil exhibited a clear age-dependent anticonvulsant effect. It showed dose-dependent protective effects against the tonic phase of generalized seizures in PN7 and PN12 rats but had no significant activity in adult PN70 rats.[2] The highest potency was observed in PN12 rats, an age that corresponds developmentally to late infancy in humans.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the preclinical efficacy studies of Radiprodil.

Table 1: Efficacy of Radiprodil in the Audiogenic Seizure Model in Mice

| Parameter | Value | Reference |

| ED50 | 2.1 mg/kg (i.p.) | [2] |

Table 2: Age-Dependent Efficacy of Radiprodil in the PTZ-Induced Seizure Model in Rats

| Postnatal Age | Radiprodil Dose | Outcome | Reference |

| PN7 & PN12 | Dose-dependent | Protective effect against tonic seizures | [2] |

| PN12 | 3 mg/kg | Statistically significant protection | [2] |

| PN12 | 10 mg/kg | Complete abolishment of tonic seizures | [2] |

| PN70 | Up to 30 mg/kg | No significant anticonvulsant activity | [2] |

digraph "Experimental_Workflow_PTZ_Model" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];start [label="Select Male Wistar Rats\n(PN7, PN12, PN70)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; drug_admin [label="Administer Radiprodil\n(Varying Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ptz_injection [label="Inject Pentylenetetrazole (s.c.)\n(Convulsant Dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observation [label="Observe for Seizure Activity", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Analyze Protection Against\nTonic Seizures", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Determine Age-Dependent\nEfficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> drug_admin; drug_admin -> ptz_injection; ptz_injection -> observation; observation -> data_analysis; data_analysis -> end; }

Figure 2: Experimental Workflow for the PTZ-Induced Seizure Model.

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and safety data are crucial for translating preclinical findings to clinical development.

Pharmacokinetics

While detailed preclinical pharmacokinetic data for Radiprodil in rodents is not extensively published in the primary efficacy studies, a Phase 1 study in healthy human adults provides some context.

Table 3: Pharmacokinetic Parameters of Radiprodil in Healthy Adult Humans (Single 30 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (Geometric Mean) | 89.4 ng/mL | [10][11] |

| tmax (Median) | 4.0 hours | [10][11] |

| t1/2 (Geometric Mean) | 15.8 hours | [10][11] |

| AUCinf (Geometric Mean) | 2042 h*ng/mL | [10][11] |

Safety and Toxicology

A juvenile toxicology study in rats has been conducted to support pediatric development.

Table 4: Preclinical Safety Data for Radiprodil

| Study | Finding | Reference |

| Juvenile Rat Toxicology Study | No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day | [2] |

These non-clinical safety studies are essential for establishing a safe starting dose in pediatric clinical trials.[12]

Discussion and Future Directions

The preclinical data for this compound strongly support its further investigation as a targeted therapy for infantile spasms. The potent anticonvulsant activity observed in developmentally relevant animal models, coupled with a clear mechanism of action that aligns with the pathophysiology of the disorder, provides a solid rationale for its clinical development.[2] The age-dependent efficacy of Radiprodil is particularly compelling, suggesting a potential for a favorable benefit-risk profile in the infant population.[2]

A Phase 1b open-label study in three infants with treatment-resistant infantile spasms has shown that Radiprodil was safe and well-tolerated, with one infant becoming spasm-free and two showing clinical improvement.[2][13] These preliminary clinical findings are consistent with the preclinical evidence.

Future preclinical research could further elucidate the long-term effects of Radiprodil on neurodevelopment and explore its efficacy in combination with existing therapies. Continued clinical evaluation in larger, controlled trials is warranted to definitively establish the safety and efficacy of this compound for the treatment of infantile spasms.

Conclusion

This compound has demonstrated a promising preclinical profile as a potential treatment for infantile spasms. Its selective targeting of the GluN2B subunit of the NMDA receptor, combined with potent and age-dependent anticonvulsant effects in relevant animal models, underscores its potential as a novel therapeutic option for this challenging condition. The data summarized in this technical guide provide a comprehensive foundation for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for early-life epileptic encephalopathies.

References

- 1. On the Basic Mechanisms of Infantile Spasms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats [mdpi.com]

- 9. Effect of acute pentylenetetrazol injection induced epileptic seizures on rat dentate gyrus at different postnatal ages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pharmacokinetic study of radiprodil oral suspension in healthy adults comparing conventional venous blood sampling with two microsampling techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pharmacokinetic study of radiprodil oral suspension in healthy adults comparing conventional venous blood sampling with two microsampling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | From guideline to practice: three years of ICH S11 insights and recommendations [frontiersin.org]

- 13. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Radiprodil Dihydrate for In Vivo Rodent Studies

Introduction

Radiprodil is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are crucial mediators of excitatory synaptic transmission in the brain, and their dysfunction is implicated in various neurological disorders.[2] By selectively targeting GluN2B-containing NMDA receptors, radiprodil offers a focused therapeutic approach to modulate glutamatergic signaling. Its mechanism of action makes it a valuable tool for investigating conditions associated with NMDA receptor hyperactivity, such as certain forms of epilepsy and neurodevelopmental disorders.[3][4][5] Preclinical studies in rodents have demonstrated its anticonvulsant effects, particularly in models of generalized seizures.[6][7]

Mechanism of Action

Radiprodil exerts its effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event reduces the probability of the ion channel opening in response to the binding of the agonists glutamate and glycine. The result is a decrease in calcium (Ca2+) influx into the neuron, thereby dampening excessive neuronal excitation. This targeted modulation is particularly relevant in developmental stages or pathological conditions where the expression of GluN2B subunits is prevalent.[1][6]

Figure 1. Radiprodil's mechanism of action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical rodent studies with radiprodil.

Table 1: Effective Doses of Radiprodil in Rodent Seizure Models

| Species/Strain | Seizure Model | Effective Dose (ED50 or Significant Effect) | Administration Route | Reference |

|---|---|---|---|---|

| Mouse (DBA/2) | Audiogenic Seizure | ED50: 2.1 mg/kg | Intraperitoneal (i.p.) | [6][7] |

| Mouse (Grin2aS/S) | Audiogenic Seizure | 1.5, 3, and 10 mg/kg (dose-dependent reduction) | Not specified | [8] |

| Rat (Wistar) | PTZ-induced (Postnatal Day 12) | 3 mg/kg (significant protection) | Not specified | [6][7] |

| Rat (Wistar) | PTZ-induced (Postnatal Day 12) | 10 mg/kg (complete abolition of tonic seizures) | Oral (p.o.) |[6][9] |

Table 2: Mean Systemic Exposure to a Radiprodil Metabolite (SB636406) Following Repeat Oral Administration

| Species | Dose (mg/kg/day) | Sex | Cmax (µg/mL) | AUC0-24 (µg.h/mL) |

|---|---|---|---|---|

| Rat (6 weeks) | Day 1 | End of Study (Day 43) | ||

| 15 | F | 5.37 | 45.9 | |

| 15 | M | 10.5 | 28.7 | |

| 50 | F | 22.1 | 221 | |

| 50 | M | 36.3 | 120 | |

| Dog (7 Days) | Day 1 | End of Study (Day 7) | ||

| 20 | M | 5.32 | 39.2 | |

| 20 | F | 14.8 | 31.7 | |

| 50 | M | 21.1 | 46.8 | |

| 50 | F | 25.7 | 41.1 |

Note: This data is for a metabolite of radiprodil and provides an indication of exposure in repeat-dose studies.

Experimental Protocols

This section provides a detailed methodology for an in vivo study to assess the anticonvulsant efficacy of radiprodil dihydrate in a rodent model.

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol is designed to evaluate the efficacy of radiprodil in a model of generalized tonic-clonic seizures.[10][11][12][13] It is particularly relevant given that radiprodil shows age-dependent effects, with the highest potency in juvenile rats (Postnatal Day 12).[1][6]

1. Materials

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Pentylenetetrazole (PTZ)

-

Male Wistar rat pups (Postnatal Day 12)[6]

-

Standard animal cages

-

Dosing syringes and needles (appropriate for oral gavage or i.p. injection)

-

Observation chambers (transparent)

-

Timer

2. This compound Preparation

-

Prepare a stock solution of this compound in the chosen vehicle. Radiprodil has been formulated as granules for oral suspension in clinical settings.[6][14] For preclinical studies, a suspension can be prepared.

-

Vortex thoroughly to ensure a homogenous suspension before each administration.

-

Prepare fresh on the day of the experiment.

-

Dose calculations should be based on the weight of the animal (mg/kg). Doses of 3 mg/kg and 10 mg/kg have been shown to be effective.[6][9]

3. Experimental Procedure

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Radiprodil 3 mg/kg, Radiprodil 10 mg/kg). A minimum of 8 animals per group is recommended.

-

Administration:

-

Administer the assigned treatment (vehicle or radiprodil) via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for oral gavage).

-

The timing of administration should be based on the pharmacokinetic profile of the compound. For radiprodil, peak plasma concentrations in humans are observed around 4 hours post-dose, which can be a starting point for determining the pretreatment interval.[9][15][16]

-

-

Seizure Induction:

-

At the determined pretreatment time point, administer a convulsant dose of PTZ (e.g., 70 mg/kg, subcutaneously).[13]

-

Immediately after PTZ injection, place the animal in an individual observation chamber.

-

-

Observation and Scoring:

-

Observe each animal for 30 minutes post-PTZ injection.[13]

-

Record the latency to the first seizure and the seizure severity.

-

The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[6]

-

A common scoring system (e.g., Racine scale) can be used to quantify seizure severity.

-

4. Data Analysis

-

The primary efficacy endpoint can be analyzed as the percentage of animals in each group protected from the tonic hindlimb extension.

-

Use statistical tests such as Fisher's exact test to compare proportions between groups.

-

Analyze latency to seizure onset using ANOVA or Kruskal-Wallis test, followed by appropriate post-hoc tests.

-

A p-value of <0.05 is typically considered statistically significant.

References

- 1. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GRIN2B-gain-of-function-mutations-are-sensitive-to-inhibition-by-radiprodil--a-selective-GluN2B-negative-allosteric-modulator [aesnet.org]

- 6. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 11. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches | Semantic Scholar [semanticscholar.org]

- 13. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. A pharmacokinetic study of radiprodil oral suspension in healthy adults comparing conventional venous blood sampling with two microsampling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiprodil Dihydrate Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Radiprodil dihydrate stock solutions in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Radiprodil is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is a valuable tool for research in neuroscience, particularly in studies related to neuropathic pain and other neurological disorders.[3] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for dissolving Radiprodil due to its high solubilizing capacity for organic molecules.[4]

Physicochemical Data and Solubility

Proper stock solution preparation requires accurate knowledge of the compound's properties. The relevant data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-(4-fluorobenzyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide dihydrate | [3] |

| Molecular Formula | C₂₁H₂₄FN₃O₆ | [3] |

| Molecular Weight | 433.44 g/mol | [3] |

| Appearance | Solid | |

| Solubility in DMSO | Varies, approx. 10 mg/mL to 250 mg/mL | [1][2][5][6] |

| Storage (Powder) | -20°C for up to 3 years | [1][5] |

| Storage (DMSO Stock) | -20°C for 1 month, -80°C for up to 2 years | [1][5][6] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made based on the desired final concentration and experimental needs.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound (Molecular Weight = 433.44 g/mol ).

-

Dissolve in DMSO:

-

Add the weighed this compound to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO. For a 10 mM solution with 4.33 mg of compound, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

-

Aid Dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[5] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][5][6]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Handling and Dilution

When preparing working solutions from the DMSO stock, it is important to be aware of the potential for precipitation, as Radiprodil is sparingly soluble in aqueous buffers.

-

To minimize precipitation, it is recommended to make serial dilutions of the DMSO stock in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium.

-

The final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent-induced effects on cells or organisms. For cell-based assays, the final DMSO concentration should typically not exceed 0.5%.[4]

Diagrams

Experimental Workflow for Stock Solution Preparation

A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.

References

Application Notes and Protocols for Radiprodil Dihydrate Administration in Mouse Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Radiprodil dihydrate, a negative allosteric modulator of the GluN2B subunit of the NMDA receptor, in preclinical mouse models of epilepsy. The included protocols and data are compiled from published research to guide the design and execution of future studies.

Mechanism of Action

Radiprodil selectively binds to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This allosteric modulation reduces the receptor's activity, thereby dampening excessive glutamatergic neurotransmission, a key factor in the generation and propagation of seizures. By targeting the GluN2B subunit, Radiprodil may offer a more specific therapeutic approach with a potentially favorable side-effect profile compared to non-selective NMDA receptor antagonists.

Below is a diagram illustrating the signaling pathway of Radiprodil's mechanism of action.

Figure 1: Mechanism of action of Radiprodil on the NMDA receptor.

Efficacy in Mouse Models of Epilepsy

Radiprodil has demonstrated significant anticonvulsant effects in genetic mouse models of epilepsy, particularly in those susceptible to audiogenic (sound-induced) seizures.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of Radiprodil in mouse models of epilepsy.

Table 1: Efficacy of Radiprodil in the Audiogenic Seizure Model (Grin2aS/S Mice)

| Dose (mg/kg, i.p.) | Seizure Incidence (%) | Wild Running Only (%) | Seizure with Recovery (%) | Seizure with Respiratory Arrest (%) |

| Vehicle | 75.5 | 9.4 | 45.3 | 20.8 |

| 1.5 | 30.5 | 34.8 | 26.1 | 4.3 |

| 3 | 12 | 47.1 | 11.8 | 0 |

| 10 | 6 | 58.8 | 5.9 | 0 |

Data compiled from studies on Grin2aS/S mice, a model for GRIN2A gain-of-function mutations.[1]

Table 2: Efficacy of Radiprodil in Other Mouse Seizure Models

| Mouse Model | Seizure Induction | Dose (mg/kg, i.p.) | Outcome |

| DBA/2 Mice | Audiogenic | 2.1 | ED₅₀ for protection against generalized clonic convulsions.[2] |

| Adult Mice | 6 Hz Electrical Stimulation (44 mA) | Up to 30 | No significant activity against focal seizures.[2] |

Experimental Protocols

Detailed methodologies for the administration and evaluation of Radiprodil in mouse models of epilepsy are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an anticonvulsant compound like Radiprodil.

Figure 2: General workflow for preclinical anticonvulsant screening.

Protocol 1: Radiprodil Administration in the Audiogenic Seizure Model

This protocol is adapted from studies using Grin2aS/S mice, which are genetically susceptible to sound-induced seizures.[1]

1. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Methylcellulose

-

0.9% sterile saline

-

Grin2aS/S mice (or other audiogenic-susceptible strain, e.g., DBA/2)

-

Sound-attenuating chamber

-

Acoustic stimulus generator (e.g., speaker capable of producing 11 kHz, 100 dB tone)

-

Video recording equipment

2. This compound Formulation:

-

Prepare a vehicle solution of 5% (w/v) DMSO and 1.0% (w/v) methylcellulose in 0.9% sterile saline.[3]

-

To prepare the Radiprodil solution, first dissolve the required amount of this compound in DMSO.

-

Then, add the methylcellulose and saline solution, ensuring thorough mixing to create a homogenous suspension.

-

Prepare fresh on the day of the experiment.

3. Administration:

-

Administer Radiprodil or vehicle solution via intraperitoneal (i.p.) injection.

-

The injection volume should be calculated based on the weight of the mouse (typically 10 µL/g of body weight).

-

Allow for a 25-30 minute pre-treatment period before seizure induction to ensure optimal drug absorption and distribution.[4]

4. Seizure Induction and Observation:

-

Place the mouse individually in the sound-attenuating chamber and allow a 5-minute habituation period.

-

Present a high-frequency acoustic stimulus (e.g., 11 kHz at 100 dB) for a defined period (e.g., 60 seconds or until a tonic-clonic seizure is observed).[5]

-

Video record the entire session for subsequent analysis.

-

Observe and score the seizure severity based on a pre-defined scale (e.g., no response, wild running, clonic seizure, tonic-clonic seizure, respiratory arrest).

5. Data Analysis:

-

Quantify the incidence of seizures in each treatment group.

-

Measure the latency to the first sign of seizure (e.g., wild running).

-

Determine the duration of the different seizure components.

-

Analyze the severity scores for each group.

-

Use appropriate statistical tests (e.g., Fisher's exact test for incidence, ANOVA or Kruskal-Wallis for latency and duration) to compare treatment groups to the vehicle control.

Protocol 2: Radiprodil Administration in the 6 Hz Seizure Model

This protocol provides a general framework for evaluating Radiprodil against focal seizures.

1. Materials:

-

This compound

-

Vehicle solution (as described in Protocol 1)

-

Adult mice (e.g., CF-1 or C57BL/6)

-

Corneal electrodes

-

A constant-current electrical stimulator

2. This compound Formulation and Administration:

-

Prepare and administer Radiprodil or vehicle as described in Protocol 1.

3. Seizure Induction and Observation:

-

Apply a topical anesthetic to the corneas of the mouse.

-

Deliver a 6 Hz electrical stimulus of a specific current (e.g., 44 mA) for a short duration (e.g., 3 seconds) via the corneal electrodes.[2]

-

Immediately after the stimulus, observe the mouse for seizure activity, which typically manifests as a stun posture, forelimb clonus, and stereotyped automatic behaviors.

-

The animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.

4. Data Analysis:

-

Determine the percentage of mice protected from seizures in each treatment group.

-

Compare the results to the vehicle control group using appropriate statistical tests.

Conclusion

This compound demonstrates potent anticonvulsant effects in mouse models of generalized seizures, particularly those with a genetic predisposition to audiogenic seizures. Its mechanism as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor makes it a promising candidate for further investigation in epilepsies with underlying glutamatergic dysfunction. The provided protocols offer a foundation for researchers to explore the therapeutic potential of Radiprodil and similar compounds in a preclinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Radiprodil Dihydrate in Audiogenic Seizure Models in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational drug that functions as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (GluN2B) subunit.[1][2][3] This mechanism of action makes it a promising candidate for treating neurological conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1][4][5] Preclinical studies have demonstrated the anticonvulsant efficacy of Radiprodil in various rodent models of seizures, including audiogenic seizures in mice.[2][6][7] Audiogenic seizures, which are induced by high-intensity sound, are a valuable tool for studying the pathophysiology of reflex seizures and for the initial screening of potential antiepileptic drugs.[8]

These application notes provide detailed protocols for utilizing Radiprodil dihydrate in audiogenic seizure models in mice, based on findings from published preclinical research. The document includes information on the mechanism of action, experimental protocols, and quantitative data on the efficacy of Radiprodil.

Mechanism of Action: Modulation of NMDA Receptors

Radiprodil exerts its anticonvulsant effects by binding to the GluN2B subunit of the NMDA receptor, a key player in excitatory synaptic transmission in the brain.[1][9] By acting as a negative allosteric modulator, Radiprodil reduces the activity of NMDA receptors containing the GluN2B subunit without completely blocking them.[1][2] This modulation helps to control the excessive neuronal excitation that can lead to seizures.[1] The prevalent expression of the NR2B subunit in the brain during infancy and early childhood suggests that Radiprodil may be particularly effective in treating early-onset epilepsy syndromes.[2][10]

Caption: Signaling pathway of Radiprodil as a negative allosteric modulator of the NMDA receptor.

Experimental Protocols

The following protocols are synthesized from preclinical studies investigating the effects of Radiprodil in audiogenic seizure models.

Animal Models

-

Strain: DBA/2 mice are a commonly used inbred strain genetically susceptible to audiogenic seizures.[8] Their susceptibility is age-dependent, with a peak between 21 and 28 days of age.[8]

-

Alternative Strain: Genetically modified mouse models, such as those with a Grin2a(N615S) homozygous mutation (Grin2a S/S mice), can also be used to model specific genetic epilepsies and assess the efficacy of targeted therapies like Radiprodil.[6]

-

Age: The age of the mice is a critical factor. For DBA/2 mice, the period of maximal seizure susceptibility should be considered. Studies have also used adult mice (8-13 weeks old) for certain models.[4]

-

Sex: Some studies have reported sex-dependent differences in the efficacy of Radiprodil, with females showing a greater response.[6][7] Therefore, both male and female mice should be included in studies, and data should be analyzed separately for each sex.

This compound Administration

-

Formulation: Radiprodil is typically administered as an oral suspension.[1] For intraperitoneal (i.p.) injections in preclinical models, it can be dissolved in a vehicle such as 5% (w/v) DMSO and 1.0% (w/v) methylcellulose in 0.9% saline.[4]

-

Dosing: Radiprodil has shown dose-dependent efficacy.[2][6] Effective doses in mice have been reported to range from 1.5 mg/kg to 10 mg/kg.[7][11] One study identified an ED50 (the dose effective in 50% of animals) of 2.1 mg/kg for protection against generalized clonic convulsions.[2][7]

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for acute drug administration in these models.[4][7]

-

Timing: Radiprodil is typically administered 30 minutes before the induction of audiogenic seizures.[4]

Audiogenic Seizure Induction

-

Apparatus: A sound-attenuating chamber is used to isolate the mouse during stimulus presentation.

-

Acoustic Stimulus: A high-frequency acoustic stimulus is used to induce seizures. A common stimulus is a 15 kHz signal.[12] The intensity of the sound is a critical parameter and is typically set to a high level, for example, 100 dB.[4]

-

Procedure: The mouse is placed individually in the chamber and, after a brief acclimatization period, the acoustic stimulus is presented.

Caption: Experimental workflow for assessing Radiprodil in audiogenic seizure models.

Seizure Evaluation

-

Behavioral Scoring: The response to the acoustic stimulus is observed and scored. A typical audiogenic seizure progresses through several distinct phases:

-

Wild Running: The initial phase characterized by frantic, uncontrolled running.

-

Clonic Seizures: Rhythmic muscle contractions and relaxations.

-

Tonic Seizures: Sustained muscle contraction, often leading to limb extension.

-

Respiratory Arrest: In severe cases, seizures can be followed by respiratory arrest and death.[8][12]

-

-

Quantitative Endpoints:

-

Incidence of Seizures: The percentage of animals in each treatment group that exhibit each phase of the seizure.

-

Latency to Seizure: The time from the onset of the acoustic stimulus to the beginning of the wild running phase or clonic seizures.

-

Seizure Severity Score: A numerical score assigned based on the most severe seizure phase observed.

-

Mortality Rate: The percentage of animals that die following the seizure.

-

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Radiprodil in audiogenic seizure models from preclinical studies.

Table 1: Dose-Dependent Efficacy of Radiprodil in Reducing Audiogenic Seizure Incidence in Grin2a S/S Mice

| Radiprodil Dose (mg/kg, i.p.) | Seizure Incidence (%) |

| 0 (Vehicle) | 75.5% |

| 1.5 | 30.5% |

| 3 | 12.0% |

| 10 | 6.0% |

Data synthesized from a study by Bertocchi et al., 2024.[11]

Table 2: Efficacy of Radiprodil in a Generalized Clonic Convulsion Model

| Drug | ED50 (mg/kg) |

| Radiprodil | 2.1 |

Data from a study by Auvin et al., 2020.[2][7]

Conclusion

This compound has demonstrated significant, dose-dependent anticonvulsant effects in audiogenic seizure models in mice. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Radiprodil and other GluN2B-selective NMDA receptor modulators for the treatment of epilepsy. Careful consideration of the animal model, drug administration parameters, and seizure evaluation methods is crucial for obtaining reliable and reproducible results. The observed sex-dependent differences in efficacy warrant further investigation to understand the underlying mechanisms and potential clinical implications.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epilepsy.com [epilepsy.com]

- 4. iris.unito.it [iris.unito.it]

- 5. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiprodil, a selective GluN2B negative allosteric modulator, rescues audiogenic seizures in mice carrying the GluN2A(N615S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 9. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiprodil Dihydrate in Long-Term Potentiation (LTP) Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] NMDA receptors containing the GluN2B subunit are crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2] Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary model for studying these processes.[3] Dysregulation of GluN2B-containing NMDA receptor activity has been implicated in various neurological conditions.[4] Notably, in the context of Alzheimer's disease models, synaptotoxicity induced by amyloid-beta (Aβ) species can impair LTP, and Radiprodil has been shown to reverse these effects, highlighting its therapeutic potential.[2]

These application notes provide detailed protocols for utilizing this compound in LTP experiments, particularly for investigating its neuroprotective effects against Aβ-induced synaptic deficits.

Mechanism of Action

Radiprodil acts as a negative allosteric modulator, meaning it binds to a site on the GluN2B-containing NMDA receptor distinct from the glutamate binding site to reduce the receptor's activity.[1][5] This modulation can be beneficial in conditions where excessive activation of these receptors contributes to neuronal damage or dysfunction.[6] During the induction of LTP, calcium influx through NMDA receptors activates downstream signaling cascades, including calcium-calmodulin-dependent protein kinase II (CaMKII), which is essential for the strengthening of the synapse.[7] By selectively modulating GluN2B-containing receptors, Radiprodil can be used to dissect the specific role of this subunit in both physiological and pathological forms of synaptic plasticity.

Signaling pathway of Radiprodil's modulation of LTP.

Data Presentation

The following tables summarize key quantitative data for the use of Radiprodil in LTP experiments designed to reverse Aβ-induced deficits.

| Compound | Stock Concentration | Vehicle | Final Concentration | Application |

| This compound | 10 mM | DMSO | 10 nM | Reversal of Aβ-induced LTP impairment[2][8] |

| Amyloid-beta (1-42) | 100 µM | aCSF | 50 nM | Induction of LTP impairment[2][8] |

| Experimental Parameter | Value |

| Animal Model | Adult male C57BL/6 mice |

| Brain Region | Hippocampus (CA1 region) |

| Recording Type | Field Excitatory Postsynaptic Potentials (fEPSPs) |

| Baseline Recording Duration | At least 20 minutes |

| Aβ Incubation Period | 60 minutes prior to LTP induction |

| Radiprodil Incubation Period | 20 minutes prior to LTP induction (in the continued presence of Aβ) |

| LTP Induction Protocol | High-Frequency Stimulation (HFS): 1 train of 100 pulses at 100 Hz |

| Post-HFS Recording Duration | At least 60 minutes |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in fresh, moisture-free DMSO. For example, for a molecular weight of 397.40 g/mol , dissolve 3.974 mg in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or -80°C for up to two years.

Acute Hippocampal Slice Preparation

-

Anesthesia and Perfusion: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂, 5% CO₂) slicing medium (see table below).

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing medium. Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to an interface or submersion recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. Allow the slices to recover at 32-34°C for at least 1 hour before starting the recordings.

| Solution | Composition (in mM) |

| Slicing Medium | Sucrose-based or NMDG-based protective solution to improve slice health. |

| aCSF | 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. |

Electrophysiological Recordings and LTP Induction

Experimental workflow for LTP with Radiprodil and Aβ.

-

Setup: Transfer a recovered slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[9]

-

Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20 minutes. The stimulation intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.

-

Drug Application:

-

To investigate the effect of Aβ, switch to aCSF containing 50 nM Aβ and perfuse for 60 minutes.

-

To test the effect of Radiprodil, subsequently switch to aCSF containing both 50 nM Aβ and 10 nM Radiprodil and perfuse for 20 minutes.

-

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single 1-second train of 100 Hz.[10]

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation.

Data Analysis

-

fEPSP Slope Measurement: The magnitude of the fEPSP is quantified by measuring the initial slope of the descending phase.[11]

-

Normalization: Express the fEPSP slope as a percentage of the average baseline slope.

-

Quantification of LTP: The degree of LTP is typically calculated as the average percentage of baseline fEPSP slope during the last 10 minutes of the post-HFS recording period.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the magnitude of LTP between different experimental groups (e.g., control, Aβ-treated, and Aβ + Radiprodil-treated).

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in synaptic plasticity. The protocols outlined here provide a framework for studying its potential to ameliorate synaptic deficits in models of neurological disorders. Researchers should optimize these protocols for their specific experimental conditions and animal models. Careful attention to slice health, stable recordings, and appropriate data analysis are critical for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]

- 8. Rapid homeostatic downregulation of LTP by extrasynaptic GluN2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 11. jneurosci.org [jneurosci.org]

Application Notes and Protocols: Dosing Regimen for Radiprodil Dihydrate in Preclinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2] This mechanism of action makes it a compound of interest for neurological disorders characterized by overactive glutamatergic signaling, such as certain forms of epilepsy and neurodevelopmental disorders.[3][4] Notably, Radiprodil has shown significant anticonvulsant effects in preclinical models, particularly in juvenile animals, which is consistent with the higher expression of GluN2B-containing NMDA receptors early in development.[3][4] These application notes provide a comprehensive overview of the dosing regimen for this compound in key preclinical efficacy models, along with detailed experimental protocols and relevant safety data to guide researchers in their study design.

Data Presentation

Table 1: Efficacy of Radiprodil in Preclinical Seizure Models

| Animal Model | Species/Strain | Age | Seizure Induction | Route of Administration | Effective Dose Range | Key Findings |

| Audiogenic Seizures | Mouse (DBA/2) | Adult | Acoustic Stimulus | Intraperitoneal (i.p.) | ED₅₀: 2.1 mg/kg | Dose-dependent protection against generalized clonic convulsions.[3] |

| Audiogenic Seizures (GRIN2A GoF) | Mouse (Grin2aS/S) | Not Specified | Acoustic Stimulus | Not Specified | 1.5 - 10 mg/kg | Dose-dependently reduced the onset and severity of audiogenic seizures.[5][6] |

| Pentylenetetrazole (PTZ)-Induced Seizures | Rat (Wistar) | Juvenile (PN12) | PTZ Injection | Oral (p.o.) | 3 - 10 mg/kg | Significant protection against tonic seizures at 3 mg/kg; complete blockade at 10 mg/kg.[7] |

| Pentylenetetrazole (PTZ)-Induced Seizures | Rat (Wistar) | Adult (PN70) | PTZ Injection | Oral (p.o.) | Not effective | No significant anticonvulsant activity observed.[7] |

| 6 Hz Psychomotor Seizures | Mouse | Adult | Electrical Stimulation | Not Specified | Up to 30 mg/kg | No significant activity against focal seizures.[3] |

Table 2: Preclinical Toxicology and Safety Data for Radiprodil

| Species | Study Type | Dose | Findings |

| Rat (Juvenile) | Toxicology Study | 100 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL).[3] |

Experimental Protocols

Audiogenic Seizure Model in Mice

This protocol is designed to assess the efficacy of Radiprodil in a model of generalized tonic-clonic seizures induced by a high-intensity acoustic stimulus.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

-

Audiogenic seizure chamber equipped with a sound source (e.g., a bell or speaker capable of producing ~100 dB)

-

Male DBA/2 mice (or other susceptible strains)

-

Standard laboratory animal caging and husbandry supplies

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).

-

Drug Administration: Administer Radiprodil or vehicle to the mice via intraperitoneal (i.p.) injection. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

-

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the drug to be absorbed and distributed.

-

Seizure Induction: Place each mouse individually into the audiogenic seizure chamber.

-

Acoustic Stimulus: Expose the mouse to a high-intensity acoustic stimulus (e.g., 100 dB bell) for a fixed duration (e.g., 60 seconds).

-

Observation: Observe and score the seizure response for each animal. Key endpoints include the incidence and severity of wild running, clonic seizures, tonic seizures, and lethality.

-

Data Analysis: Analyze the data to determine the dose-dependent protective effects of Radiprodil. The ED₅₀ (the dose that protects 50% of the animals from a specific seizure endpoint) can be calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol evaluates the efficacy of Radiprodil against chemically-induced generalized seizures in a developing animal model, which is particularly relevant given the age-dependent effects of the compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

-

Pentylenetetrazole (PTZ) solution (e.g., 60-80 mg/kg in saline)

-

Male Wistar rat pups (Postnatal day 12)

-

Observation chambers

-

Standard laboratory animal caging and husbandry supplies

Procedure:

-

Animal Acclimation: House dams and their litters in a controlled environment. Handle pups minimally to reduce stress.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.

-

Drug Administration: Administer Radiprodil or vehicle to the rat pups orally (p.o.) using a gavage needle appropriate for their size.

-

Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

-

PTZ Administration: Administer a convulsant dose of PTZ (e.g., 70 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Observation: Immediately place the pup in an observation chamber and record seizure activity for at least 30 minutes.

-

Scoring: Score the latency to and the severity of seizures. A common scoring system is the Racine scale, adapted for pups. Key endpoints are the presence and duration of generalized tonic-clonic seizures.

-

Data Analysis: Compare the seizure scores and latencies between the Radiprodil-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Radiprodil on the NMDA receptor.

Caption: General workflow for a preclinical anticonvulsant study.

Caption: Downstream effects of Radiprodil's inhibition of GluN2B.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Radiprodil Dihydrate Oral Suspension in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] It is currently under investigation for various neurological disorders, including GRIN-related disorders, infantile spasms, and tuberous sclerosis complex.[1][3] For preclinical animal studies, oral administration is a common and convenient route. However, as Radiprodil is a poorly water-soluble compound, a suspension formulation is necessary to ensure uniform dosing and optimal bioavailability.[4][5] The dihydrate form of Radiprodil has been found to be advantageous for dosage forms.[6] These application notes provide a detailed protocol for the preparation, quality control, and administration of a Radiprodil dihydrate oral suspension for use in rodent studies.

Signaling Pathway of Radiprodil

Radiprodil's mechanism of action involves the modulation of glutamatergic neurotransmission. By acting as a negative allosteric modulator at the NR2B subunit of the NMDA receptor, it reduces the activity of this receptor, which plays a crucial role in neuronal communication, learning, and memory.[1][2] In pathological conditions characterized by excessive NMDA receptor activation, Radiprodil may help to control neuronal hyperexcitability.[1][3]

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Stability of suspensions: theoretical and practical considerations before compounding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. WO2010100512A1 - Novel crystalline hydrate, amorphous and polymorphic forms of dihydro-benzoxazole-6-yl-acetamide derivative and processes for them preparation - Google Patents [patents.google.com]

Application Notes and Protocols for Radiprodil Dihydrate in the Xenopus oocytes Expression System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the electrophysiological properties of ion channels, including NMDA receptors. This document provides detailed application notes and protocols for the use of Radiprodil dihydrate in studying GluN2B-containing NMDA receptors expressed in Xenopus oocytes.

Mechanism of Action